5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyridine
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Overview
Description
5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a 2-chloro-5-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyridine typically involves the reaction of 2-chloro-5-hydroxybenzaldehyde with 2-hydroxypyridine under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The mixture is usually heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-hydroxyphenylglycine: An agonist of metabotropic glutamate receptors.
5-Chloro-2-hydroxyacetophenone: Used in the synthesis of various pharmaceuticals.
2-Chloro-5-hydroxybenzoic acid: Known for its anti-inflammatory properties.
Uniqueness
5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyridine is unique due to its dual hydroxyl and chloro substituents on the aromatic ring, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-(2-chloro-5-hydroxyphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-10-3-2-8(14)5-9(10)7-1-4-11(15)13-6-7/h1-6,14H,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVMIYDHJQYJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CNC(=O)C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682881 |
Source
|
Record name | 5-(2-Chloro-5-hydroxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261992-79-3 |
Source
|
Record name | 5-(2-Chloro-5-hydroxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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